4-Chloroisoquinoline-5-carboxylic acid
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Overview
Description
4-Chloroisoquinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2 . It belongs to the class of isoquinolines, which are nitrogen-containing aromatic compounds. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids .
Scientific Research Applications
4-Chloroisoquinoline-5-carboxylic acid has several scientific research applications:
Safety and Hazards
The safety information for 4-Chloroisoquinoline-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that carboxylic acids, such as 4-chloroisoquinoline-5-carboxylic acid, can undergo nucleophilic acyl substitution reactions . This involves the replacement of the –OH group of the acid with a better leaving group, enhancing the reactivity of the acid .
Biochemical Pathways
Carboxylic acids can participate in various biochemical reactions, including the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of organoboron reagents with palladium complexes, forming carbon-carbon bonds .
Pharmacokinetics
The compound’s molecular weight (20762 g/mol) and its solid physical form suggest that it may have certain bioavailability characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry environment at room temperature to maintain its stability . Other factors, such as pH, temperature, and the presence of other substances, may also affect its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroisoquinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-chloroisoquinoline with carbon dioxide under high pressure and temperature conditions . Another method includes the use of metal catalysts to facilitate the carboxylation of 4-chloroisoquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline compounds.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloroisoquinoline: A closely related compound with similar chemical properties.
Isoquinoline-5-carboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
4-Chloroisoquinoline-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloroisoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-12-4-6-2-1-3-7(9(6)8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKVSRPUHQMAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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